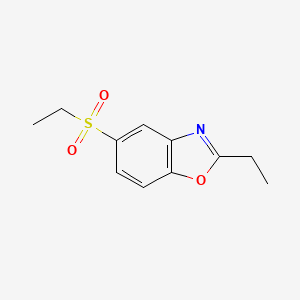

2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-ethylsulfonyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-3-11-12-9-7-8(16(13,14)4-2)5-6-10(9)15-11/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEIKHNNWWDXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole and Its Derivatives

Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a critical step in the synthesis of 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole. Various methods have been developed to achieve this, ranging from classical acid-mediated cyclizations to more modern microwave-assisted and solvent-free techniques.

Polyphosphoric Acid (PPA)-Mediated Cyclization Approaches for Benzoxazoles

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a catalyst and a solvent for cyclization reactions. organic-chemistry.orgresearchgate.net In the context of benzoxazole synthesis, PPA facilitates the condensation and subsequent cyclodehydration of an appropriately substituted 2-aminophenol (B121084) with a carboxylic acid or its derivative. For the synthesis of 2-ethyl-substituted benzoxazoles, propionic acid or its derivatives would be the logical choice.

The reaction mechanism in PPA is believed to involve the activation of the carboxylic acid, followed by acylation of the amino group of the 2-aminophenol. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring. The high viscosity of PPA often necessitates elevated temperatures to ensure efficient stirring and reaction progress. mdpi.com

A plausible synthetic route to a precursor for this compound would involve the PPA-mediated cyclization of 2-amino-4-(ethylsulfonyl)phenol (B1330959) with propionic acid.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Yield |

| 2-Amino-4-(ethylsulfonyl)phenol | Propionic Acid | PPA | 150-200°C | 2-4 h | This compound | Moderate to Good |

This is a representative table based on general PPA-mediated benzoxazole syntheses.

Orthoester and Anilide Acetal Based Heterocyclization Protocols for Sulfonylated Benzoxazoles

Orthoesters provide an alternative pathway to benzoxazoles, reacting with 2-aminophenols under acidic conditions. semanticscholar.org The use of triethyl orthopropionate, in the case of synthesizing a 2-ethyl benzoxazole, would react with a 2-aminophenol derivative bearing a sulfonyl group at the 4-position. This method can be advantageous as it often proceeds under milder conditions than PPA-mediated reactions.

Anilide acetals have also been explored as versatile reagents for Brønsted acid-catalyzed heterocyclization to form sulfonylated benzoxazoles. This approach can circumvent some of the limitations associated with the use of orthoesters, particularly with regard to the availability of aromatic orthoesters.

Microwave-Assisted and Solvent-Free Synthetic Routes to Benzoxazole Derivatives

In recent years, microwave-assisted organic synthesis has gained significant traction as a tool for accelerating reaction rates and improving yields. eurekaselect.comias.ac.inmdpi.com The synthesis of benzoxazole derivatives is well-suited to this technology. Microwave irradiation can dramatically reduce reaction times for the condensation of 2-aminophenols with carboxylic acids or aldehydes, often in the absence of a solvent or with a minimal amount of a high-boiling point solvent. eurekaselect.comias.ac.in

Solvent-free, or solid-phase, synthesis offers environmental benefits by reducing waste and avoiding the use of potentially hazardous solvents. These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst.

A general procedure for the microwave-assisted synthesis of a 2-substituted benzoxazole involves heating a mixture of a 2-aminophenol and a carboxylic acid or aldehyde in a sealed vessel under microwave irradiation. For the synthesis of this compound, this would involve reacting 2-amino-4-(ethylsulfonyl)phenol with propionic acid or propionaldehyde.

| Reactant 1 | Reactant 2 | Conditions | Time | Product | Yield |

| 2-Amino-4-(ethylsulfonyl)phenol | Propionaldehyde | Microwave, Solvent-free | 5-15 min | This compound | Good to Excellent |

| 2-Amino-4-(ethylsulfonyl)phenol | Propionic Acid | Microwave, Catalyst (e.g., p-TSA) | 10-30 min | This compound | Good |

This is a representative table based on general microwave-assisted benzoxazole syntheses.

Introduction and Functionalization of the Ethylsulfonyl Moiety at the 5-Position

The introduction of the ethylsulfonyl group at the 5-position of the benzoxazole ring is a key transformation that can be achieved through several synthetic strategies.

Sulfonation and Subsequent Oxidation Methodologies

A common approach to introduce a sulfonyl group onto an aromatic ring is through sulfonation followed by conversion to the desired sulfone. In the context of 2-ethylbenzoxazole, the parent molecule could first be sulfonated using a suitable sulfonating agent like chlorosulfonic acid. This would likely yield 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Subsequent reaction of the sulfonyl chloride with a reducing agent, such as sodium sulfite (B76179), would yield the corresponding sodium sulfinate. This intermediate can then be alkylated with an ethylating agent, like ethyl iodide or diethyl sulfate, to form the ethyl thioether. Finally, oxidation of the thioether to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org

A plausible reaction sequence is as follows:

Sulfonation: 2-Ethyl-1,3-benzoxazole + Chlorosulfonic acid → 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Reduction: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride + Sodium sulfite → Sodium 2-ethyl-1,3-benzoxazole-5-sulfinate

Ethylation: Sodium 2-ethyl-1,3-benzoxazole-5-sulfinate + Ethyl iodide → 2-Ethyl-5-(ethylthio)-1,3-benzoxazole

Oxidation: 2-Ethyl-5-(ethylthio)-1,3-benzoxazole + H₂O₂ or m-CPBA → this compound

| Step | Reagents | Conditions | Intermediate/Product |

| Sulfonation | Chlorosulfonic acid | 0°C to rt | 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride |

| Reduction | Sodium sulfite, Water | rt | Sodium 2-ethyl-1,3-benzoxazole-5-sulfinate |

| Ethylation | Ethyl iodide, DMF | rt to 60°C | 2-Ethyl-5-(ethylthio)-1,3-benzoxazole |

| Oxidation | 30% Hydrogen peroxide, Acetic acid | rt to 80°C | This compound |

This is a representative table based on general sulfonation and oxidation methodologies.

Utilization of Halosulfonyl Benzoxazole Intermediates in Synthesis

The halosulfonyl benzoxazole intermediate, such as 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride, is a versatile precursor for the synthesis of various 5-substituted sulfonyl derivatives. researchgate.net Instead of the multi-step process described above, it is conceivable that a direct conversion of the sulfonyl chloride to the ethyl sulfone could be achieved, although this is less common.

A more typical use of the sulfonyl chloride intermediate is in the synthesis of sulfonamides by reaction with amines. However, for the synthesis of the target ethyl sulfone, the previously described reduction and alkylation sequence is a more established method. The reactivity of the sulfonyl chloride group allows for a range of functional group interconversions, making it a key strategic intermediate.

Derivatization and Structural Modification at the 2-Position of the Benzoxazole Core

The functionalization of the benzoxazole scaffold at the 2-position is a key strategy for creating structural diversity and exploring the chemical space around this heterocyclic system. This is typically achieved through the careful selection of precursors and reaction conditions.

Strategies for Introducing Varied Substituents at the 2-Position

The introduction of an ethyl group at the 2-position of the 5-(ethylsulfonyl)-1,3-benzoxazole core is a prime example of targeted synthesis. A common and effective strategy involves the condensation reaction between a 2-aminophenol derivative, in this case, 2-amino-4-(ethylsulfonyl)phenol, and a carboxylic acid or its derivative that can provide the desired ethyl substituent.

One of the most direct methods is the reaction of the aminophenol precursor with propionic acid in the presence of a condensing agent, or more commonly, with a more reactive derivative of propionic acid such as propionyl chloride or propionic anhydride (B1165640). These reactions typically proceed via an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. The use of polyphosphoric acid (PPA) as both a catalyst and a solvent is a frequently employed technique to facilitate this cyclization, as it promotes the necessary dehydration step under thermal conditions.

Alternative strategies to introduce substituents at the 2-position include the reaction of 2-aminophenols with orthoesters or aldehydes followed by an oxidative cyclization. For the synthesis of 2-ethyl derivatives, this would involve the use of triethyl orthoformate followed by a subsequent reaction or, more directly, the use of propionaldehyde.

A recent study by Faydali et al. describes the synthesis of a series of 5-methyl/ethylsulfonyl-2-(4-(2-4-substituted piperazine/piperidine)acetamido)phenylbenzoxazole derivatives, highlighting the ongoing interest in functionalizing the 5-position with sulfonyl groups while modifying the 2-position with more complex substituents. researchgate.net While this study focuses on a phenyl group at the 2-position, the foundational chemistry relies on the same principles of benzoxazole formation.

Role of Specific Precursors in Achieving Structural Diversity

The structural diversity of the resulting benzoxazole analogs is critically dependent on the choice of precursors. The synthesis of this compound specifically requires two key precursors: 2-amino-4-(ethylsulfonyl)phenol and a source for the 2-ethyl group.

2-Amino-4-(ethylsulfonyl)phenol: This precursor provides the core aminophenol structure with the essential ethylsulfonyl group at the desired position. A synthetic route to this intermediate has been described, which involves the reaction of 4-ethylsulfonyl-2-nitro-chlorobenzene with an alkali in a suitable solvent to yield 4-(ethylsulfonyl)-2-nitrophenol. Subsequent reduction of the nitro group furnishes the desired 2-amino-4-(ethylsulfonyl)phenol. This multi-step synthesis ensures the correct placement of the functional groups on the benzene (B151609) ring prior to the benzoxazole ring formation.

Source of the 2-Ethyl Group: As mentioned, propionic acid and its derivatives are the primary precursors for introducing the ethyl group at the 2-position. The choice between propionic acid, propionyl chloride, or propionic anhydride can influence the reaction conditions and yields. Propionyl chloride and propionic anhydride are generally more reactive and may allow for milder reaction conditions compared to propionic acid, which often requires strong acid catalysts and high temperatures.

The following table summarizes the key precursors and their roles in the synthesis of this compound:

| Precursor | Role in Synthesis |

| 2-Amino-4-(ethylsulfonyl)phenol | Provides the foundational aminophenol structure with the ethylsulfonyl group at the 5-position of the final benzoxazole. |

| Propionic Acid | Serves as the source for the ethyl group at the 2-position through condensation and cyclization. |

| Propionyl Chloride | A more reactive derivative of propionic acid, facilitating the acylation and subsequent cyclization. |

| Propionic Anhydride | Another reactive derivative of propionic acid that can be used for the introduction of the 2-ethyl group. |

Purification and Isolation Techniques for Synthesized this compound Analogs

Following the synthesis, the purification and isolation of this compound and its analogs are essential to obtain materials of high purity. The presence of the polar ethylsulfonyl group and the heterocyclic benzoxazole core influences the choice of purification methods.

Column Chromatography: A widely used technique for the purification of benzoxazole derivatives is column chromatography. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of non-polar to polar solvents is often employed. For compounds of this nature, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically used. The polarity of the solvent system is gradually increased to elute the desired compound from the column. For sulfonyl-containing heterocyclic compounds, dichloromethane (B109758) and methanol (B129727) mixtures can also be effective.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For benzoxazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of solvents like ethyl acetate/hexane or acetone/acetonitrile. The presence of the sulfonyl group may necessitate the use of more polar solvents or solvent mixtures. For aromatic sulfones, solvents such as ethanol, isopropanol, or mixtures containing acetic acid can be effective for recrystallization. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The following table outlines common purification techniques and suitable solvents for this compound analogs:

| Purification Technique | Common Solvents/Stationary Phase |

| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Recrystallization | Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane, Acetone/Acetonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole and its analogs can be determined.

The ¹H NMR spectrum of a this compound analog is expected to exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the ethyl and ethylsulfonyl groups. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons are influenced by the position of the ethylsulfonyl group and any other substituents on the benzene (B151609) ring. For instance, the protons ortho to the electron-withdrawing sulfonyl group would be expected to resonate at a lower field compared to the other aromatic protons.

The protons of the 2-ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl pattern arising from spin-spin coupling. Similarly, the ethylsulfonyl group will show a quartet for its methylene protons and a triplet for its methyl protons, though their chemical shifts will be further downfield compared to the 2-ethyl group due to the strong deshielding effect of the adjacent sulfonyl group.

In the ¹³C NMR spectrum, the carbon atoms of the benzoxazole ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom at the 2-position (C2), being part of the oxazole (B20620) ring and bonded to a nitrogen and an oxygen atom, typically resonates at a lower field. The presence of the electron-withdrawing ethylsulfonyl group at the 5-position will influence the chemical shifts of the aromatic carbons, particularly C5 and its neighboring carbons. The carbon signals for the 2-ethyl and ethylsulfonyl groups will be observed in the aliphatic region of the spectrum.

A representative dataset for a closely related analog, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, provides insight into the expected chemical shifts.

| Proton (¹H) | Expected Chemical Shift (δ ppm) | Carbon (¹³C) | Expected Chemical Shift (δ ppm) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Aromatic-C | 110 - 155 |

| -SO₂-CH₂- | ~3.2 - 3.4 (q) | C2 | ~165 |

| 2-CH₂- | ~3.0 (q) | -SO₂-CH₂- | ~50 |

| -SO₂-CH₂-CH₃ | ~1.3 (t) | 2-CH₂- | ~25 |

| 2-CH₂-CH₃ | ~1.4 (t) | -SO₂-CH₂-CH₃ | ~7 |

| 2-CH₂-CH₃ | ~12 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C=N stretching vibration of the oxazole ring is typically observed in the region of 1630-1650 cm⁻¹. The C-O-C stretching of the ether linkage within the benzoxazole ring will also give rise to characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

The most prominent and diagnostic peaks will be those associated with the ethylsulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂) are very strong and typically appear in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the ethyl groups will be observed in the 2850-2960 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, will provide complementary information. The aromatic ring vibrations and the symmetric stretch of the sulfonyl group are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N Stretch (Oxazole) | 1630 - 1650 | 1630 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| SO₂ Asymmetric Stretch | 1300 - 1350 (Strong) | Weak or inactive |

| SO₂ Symmetric Stretch | 1120 - 1160 (Strong) | 1120 - 1160 (Strong) |

| C-O-C Stretch | 1200 - 1250 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable clues about the molecule's structure. The benzoxazole ring is a relatively stable aromatic system, and its fragmentation may involve characteristic losses.

Common fragmentation pathways for such a molecule would likely involve the cleavage of the bonds adjacent to the sulfonyl group and the ethyl group at the 2-position. The loss of the ethyl group (C₂H₅, 29 Da) from the 2-position is a probable fragmentation step. The ethylsulfonyl group can fragment in several ways, including the loss of an ethyl radical (C₂H₅, 29 Da) to form an [M-29]⁺ ion, or the loss of sulfur dioxide (SO₂, 64 Da) to give an [M-64]⁺ ion. Cleavage of the C-S bond could lead to the loss of the entire ethylsulfonyl radical (•SO₂C₂H₅, 93 Da). The fragmentation of the benzoxazole core itself might involve the loss of CO or other small neutral molecules.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed.

| Fragment Ion | Possible Neutral Loss | Expected m/z |

|---|---|---|

| [M]⁺ | - | Molecular Weight |

| [M - C₂H₅]⁺ | Ethyl radical from 2-position | M - 29 |

| [M - SO₂]⁺ | Sulfur dioxide | M - 64 |

| [M - C₂H₄SO₂]⁺ | Ethenesulfone | M - 92 |

| [M - SO₂C₂H₅]⁺ | Ethylsulfonyl radical | M - 93 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.

For this compound, with a molecular formula of C₁₁H₁₃NO₃S, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the proposed molecular formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 55.21 | Expected to be within ±0.4% of theoretical |

| Hydrogen (H) | 5.48 | Expected to be within ±0.4% of theoretical |

| Nitrogen (N) | 5.85 | Expected to be within ±0.4% of theoretical |

| Sulfur (S) | 13.40 | Expected to be within ±0.4% of theoretical |

| Oxygen (O) | 20.06 | (Typically determined by difference) |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds. nih.gov For derivatives of the 5-(ethylsulfonyl)-1,3-benzoxazole scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to model its properties in the ground state. nih.govresearchgate.net

DFT calculations are used to determine the most stable conformation of a molecule by optimizing its geometric parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov For analogous structures like 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, theoretical calculations have shown good consistency with experimental X-ray diffraction data. researchgate.net

The optimized structure of the 5-(ethylsulfonyl)-1,3-benzoxazole core reveals key structural features. The benzoxazole (B165842) ring system is largely planar due to its aromatic nature. The bond lengths within the benzene (B151609) and oxazole (B20620) rings are typical for aromatic C-C and C-N bonds. Theoretical calculations for similar benzoxazole derivatives show that DFT-optimized bond lengths are often slightly longer but more accurate than those calculated by the Hartree-Fock (HF) method due to the inclusion of electron correlation. researchgate.net The geometry around the sulfur atom in the ethylsulfonyl group is predicted to be tetrahedral.

Table 1: Selected Theoretical Structural Parameters for a 5-Ethylsulfonyl-1,3-benzoxazole Analog

| Parameter | Bond Length (Å) / Bond Angle (°) | Method |

|---|---|---|

| C=N (oxazole ring) | 1.297 | B3LYP |

| C-S (sulfonyl) | 1.77 (approx.) | DFT |

| S=O (sulfonyl) | 1.45 (approx.) | DFT |

| O-S-O Angle | < 109.5 | DFT |

| C-S-C Angle | < 109.5 | DFT |

Note: Data is based on closely related structures like 2-(substituted)-5-ethylsulphonyl-1,3-benzoxazole as reported in computational studies. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.netmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 5-ethylsulphonyl-2-phenyl-benzoxazole, a close analog, DFT studies have been used to calculate these energy levels. researchgate.net The analysis typically shows that the HOMO is distributed over the benzoxazole ring and the phenyl group, while the LUMO is also located across the π-conjugated system, indicating the potential for intramolecular charge transfer upon excitation. researchgate.net This charge transfer is a key factor in the molecule's electronic and optical properties.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 to 7.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.5 to 2.5 |

Note: Values are approximate and based on DFT calculations for analogous benzoxazole structures. researchgate.netresearchgate.netmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For benzoxazole derivatives, MEP analyses consistently show negative potential localized around the electronegative oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the sulfonyl group. nih.govresearchgate.net These regions represent the most likely sites for electrophilic interactions. Conversely, positive potential is generally found over the hydrogen atoms of the aromatic and ethyl groups, indicating these as potential sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. rsc.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. rsc.org

In studies of related molecules, NBO analysis reveals significant delocalization of electron density. rsc.org The primary stabilizing interactions in benzoxazole structures often involve π→π* transitions within the aromatic system and n→σ* interactions, where lone pairs (n) on oxygen or nitrogen atoms donate electron density to antibonding orbitals (σ*) of adjacent bonds. These hyperconjugative interactions are crucial for the stability of the molecular framework. rsc.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the ligand-receptor interaction, typically expressed as a binding affinity score. nih.govresearchgate.net

Docking studies on various benzoxazole derivatives have been performed against a range of biological targets, including enzymes like kinases and proteins involved in cancer progression. researchgate.netmdpi.com These simulations predict how 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole might interact with a protein's active site.

The predicted binding modes for benzoxazole compounds often involve a combination of interactions:

Hydrogen Bonding: The nitrogen and oxygen atoms of the benzoxazole ring and the sulfonyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl groups and the aromatic ring system can engage in hydrophobic interactions with nonpolar amino acid residues. researchgate.net

π-Stacking: The planar benzoxazole ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The binding affinity, often reported in kcal/mol, quantifies the stability of the ligand-protein complex. Lower (more negative) values indicate a stronger, more favorable interaction. Studies on similar sulfonyl-containing benzoxazoles have shown promising binding affinities against various targets. researchgate.net

Table 3: Example Binding Affinity Scores for Benzoxazole Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 5-(benzylsulfonyl)oxazole derivative | Cyclin-dependent kinase 2 (CDK2) | -9.2 |

| 5-(benzylsulfonyl)oxazole derivative | Tubulin (Colchicine site) | -8.0 |

| Benzoxazole derivative | 4JT5 (Apoptotic protein) | -7.0 to -7.4 |

Note: This table presents data from docking studies on structurally related compounds to illustrate the potential binding affinities. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations Within 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole Scaffolds

Impact of Substitutions at the 2-Position on Biological Response

The substituent at the 2-position of the benzoxazole (B165842) ring plays a critical role in determining the biological activity and potency of the molecule. Research into a series of 5-ethylsulfonyl-benzoxazole derivatives has shown that modifying the group at this position leads to significant variations in antimicrobial efficacy.

A key study by Temiz-Arpaci et al. investigated a series of 5-ethylsulfonyl-2-(substituted-phenyl/benzyl (B1604629)/phenylethyl)benzoxazoles for their in vitro antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net The findings from this research highlight several important SAR trends:

Influence of Phenyl vs. Benzyl Groups: A direct comparison between compounds with a phenyl ring at the 2-position and those with a benzyl group (a phenyl ring separated by a methylene (B1212753) bridge) revealed that the presence of the methylene bridge often impacts activity. For instance, the 2-(4-chlorophenyl) derivative showed potent activity against C. albicans isolate with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL, whereas the corresponding 2-(4-chlorobenzyl) analog was less active (MIC > 250 µg/mL). nih.gov This suggests that the orientation and flexibility of the aromatic ring relative to the benzoxazole core are crucial for interaction with the biological target. rsc.org

Effect of Aromatic Substitution: The nature and position of substituents on the aromatic ring at the 2-position are major determinants of activity.

Halogens: Introduction of a chlorine atom, an electron-withdrawing group, at the para-position of the phenyl ring consistently resulted in compounds with high potency, particularly against Candida albicans isolates. nih.govresearchgate.net

Alkyl Groups: Small alkyl groups like methyl at the para-position of the phenyl ring also conferred significant antifungal activity.

Nitro Groups: A nitro group at the para-position of the benzyl moiety led to a compound with notable activity against C. albicans isolate (MIC = 15.62 µg/mL). nih.gov

Impact of Chain Length: Extending the linker between the benzoxazole core and the phenyl ring from a methylene (benzyl) to an ethylene (B1197577) (phenylethyl) group also modulated the biological response, indicating that the distance and conformation of the terminal aromatic ring are important factors for optimal activity. nih.gov

The following table summarizes the antimicrobial activity of selected 2-substituted-5-(ethylsulfonyl)-1,3-benzoxazole derivatives, illustrating the impact of modifications at the 2-position.

| Compound | R Group at 2-Position | MIC (µg/mL) vs. C. albicans isolate |

|---|---|---|

| 1 | 4-Chlorophenyl | 7.81 |

| 2 | 4-Methylphenyl | 15.62 |

| 3 | 4-Chlorobenzyl | >250 |

| 4 | 4-Nitrobenzyl | 15.62 |

| 5 | 2-Phenylethyl | 31.25 |

These findings collectively demonstrate that the 2-position of the 5-(ethylsulfonyl)benzoxazole scaffold is highly sensitive to substitution. Aromatic and heteroaromatic rings are generally favored, with their potency being fine-tuned by the presence, nature, and location of substituents, as well as the length and flexibility of any linking group.

Influence of the Ethylsulfonyl Group at the 5-Position on Molecular Recognition and Interactions

The substituent at the 5-position of the benzoxazole ring is known to modulate the intensity of the compound's biological activity. researchgate.net The ethylsulfonyl (-SO₂CH₂CH₃) group, in particular, is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole core and its potential for molecular interactions.

The sulfonyl group is a non-classical bioisostere of groups like carboxylates and amides and is prized in medicinal chemistry for its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms. nih.gov This characteristic can facilitate strong and specific interactions with biological targets such as enzymes or receptors.

A recent study by Faydali et al. provides insight into the specific role of the ethylsulfonyl group by comparing it with a methylsulfonyl (-SO₂CH₃) group in a series of 2,5-disubstituted benzoxazoles. scirp.org The study evaluated the antimicrobial activities of these compounds, revealing subtle but important differences based on the alkyl group attached to the sulfonyl moiety.

Hydrogen Bonding: Molecular docking studies suggest that the oxygen atoms of the 5-sulfonyl group can form hydrogen bonds with key residues in the active site of enzymes like DNA gyrase. This interaction is critical for anchoring the inhibitor within the binding pocket and establishing its mechanism of action. scirp.org

Hydrophobic Interactions: The ethyl group of the ethylsulfonyl moiety, being larger and more lipophilic than a methyl group, can engage in additional van der Waals or hydrophobic interactions with nonpolar residues in the target's active site. This can lead to enhanced binding affinity and, consequently, higher potency.

Electronic Effects: The strong electron-withdrawing nature of the ethylsulfonyl group modulates the electron density across the entire benzoxazole ring system. This can affect the pKa of the molecule and the strength of other non-covalent interactions, such as π-π stacking, between the benzoxazole core and aromatic amino acid residues in the target protein. scirp.org

The following table presents a comparison of antimicrobial activity for representative compounds bearing either a methylsulfonyl or ethylsulfonyl group at the 5-position.

| Compound ID | R at 5-Position | R' at 2-Position | MIC (µg/mL) vs. VREF |

|---|---|---|---|

| N17 | -SO₂CH₃ | (4-(4-phenylpiperazine-1-yl)acetamido)phenyl | 32 |

| N18 | -SO₂CH₃ | (4-(4-(2-fluorophenyl)piperazine-1-yl)acetamido)phenyl | 32 |

| N31 | -SO₂CH₂CH₃ | (4-(4-(2-fluorophenyl)piperazine-1-yl)acetamido)phenyl | 32 |

| N32 | -SO₂CH₂CH₃ | (4-(4-(2-chlorophenyl)piperazine-1-yl)acetamido)phenyl | 32 |

This data indicates that the 5-sulfonyl group is a key pharmacophoric feature, with both methyl and ethyl variants supporting potent biological activity.

Modulation of Biological Activity through Aromatic and Heterocyclic Ring Modifications of the Benzoxazole Core

Modification of the Fused Benzene (B151609) Ring: Introducing substituents onto the benzene portion of the benzoxazole core (at positions 4, 6, or 7) can significantly impact activity. For example, in a study on related benzoxazolylalanine derivatives, the introduction of an electron-accepting bromine atom at the 7-position was found to increase antifungal activity. This highlights that the electronic properties of the core structure are critical. Such modifications can alter the molecule's ability to participate in π-stacking interactions or can influence its orientation within a binding site.

Bioisosteric Replacement of the Benzoxazole Core: Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while potentially improving other properties like metabolic stability or toxicity profile. The benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic heterocycles.

Benzothiazole (B30560): Replacing the oxygen atom of the oxazole (B20620) ring with a sulfur atom yields a benzothiazole. This change increases the size of the heteroatom and alters its electronic properties and hydrogen-bonding capacity. Benzothiazole derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents.

Benzimidazole (B57391): Replacing the oxygen atom with a nitrogen atom (specifically, an N-H group) leads to a benzimidazole. This introduces a hydrogen bond donor site and significantly changes the electronic nature of the ring. Benzimidazole scaffolds are common in medicinal chemistry and are known to exhibit diverse pharmacological activities.

While specific studies detailing the replacement of the benzoxazole core in the 2-Ethyl-5-(ethylsulfonyl) scaffold were not identified, the principles of bioisosteric replacement are well-established. Such a strategy could be employed to explore new chemical space, potentially leading to compounds with improved selectivity, altered metabolic profiles, or novel mechanisms of action. For example, replacing the benzoxazole with a benzimidazole could introduce a new hydrogen bond donor interaction, which might be favorable for binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are critical for a desired biological response.

For 2,5-disubstituted benzoxazole derivatives, several QSAR studies have been successfully applied to understand their antimicrobial properties.

2D-QSAR: A study by Arisoy et al. performed a 2D-QSAR analysis on a series of 2,5-disubstituted benzoxazoles to correlate their chemical structures with their growth inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Using multivariable regression analysis, they developed a correlation equation that identified key physicochemical descriptors (such as lipophilicity, electronic parameters, and steric descriptors) that contribute to the antibacterial activity. Such models allow for the prediction of activity for new, unsynthesized analogs and can guide the selection of substituents to enhance potency. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D arrangement of the molecules. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.

CoMFA models generate contour maps that visualize regions where bulky groups (steric fields) or charged groups (electrostatic fields) would be favorable or unfavorable for activity. nih.govnih.gov

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the interaction requirements. nih.govnih.gov

While a specific QSAR model for the 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole scaffold has not been published, the successful application of these methods to structurally related 2,5-disubstituted benzoxazoles demonstrates their utility. nih.govnih.gov A QSAR model for this scaffold would likely highlight the importance of:

Steric bulk at the 2-position: Defining the optimal size and shape of the substituent for fitting into the target's binding pocket.

Electrostatic potential of the 5-ethylsulfonyl group: Emphasizing the role of the sulfonyl oxygens as hydrogen bond acceptors.

By applying these predictive modeling approaches, researchers can rationalize the observed SAR and accelerate the design and discovery of new, more potent analogs of this compound.

Mechanistic Elucidation of Biological Interactions for 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole Derivatives

Investigation of Enzyme Inhibition Profiles

The therapeutic potential of chemical compounds is often linked to their ability to selectively interact with and modulate the activity of specific enzymes. For derivatives of 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole, research has explored their inhibitory profiles against a range of enzymes implicated in various pathological conditions. This section details the findings from these investigations, elucidating the mechanistic interactions at a molecular level.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

The inhibition of cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The benzoxazole (B165842) scaffold has been identified as a promising framework for the development of potent cholinesterase inhibitors.

Research into 2-substituted benzo[d]oxazol-5-amine derivatives has demonstrated significant inhibitory activity against both AChE and BuChE. One notable compound from this series, compound 92 , exhibited potent, nanomolar inhibition of AChE and low micromolar inhibition of BuChE. nih.gov This highlights the potential of the benzoxazole core to interact with the active sites of these enzymes. The structure-activity relationship studies suggest that substitutions on the benzoxazole ring system are crucial for achieving high-affinity binding. While specific data for the 2-ethyl-5-(ethylsulfonyl) derivative is not detailed in this particular study, the potent activity of related analogues underscores the promise of this chemical class as cholinesterase inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 92 | AChE | 0.052 ± 0.010 |

| Compound 92 | BuChE | 1.085 ± 0.035 |

Data sourced from literature on 2-substituted benzo[d]oxazol-5-amine derivatives. nih.gov

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Benzoxazole and related heterocyclic structures have been explored for their anti-tyrosinase potential.

Studies on 2-phenylbenzo[d]oxazole compounds have shown that substitutions on the phenyl ring significantly influence their inhibitory potency against mushroom tyrosinase. nih.gov For instance, the presence and position of hydroxyl groups on the 2-phenyl substituent can dramatically alter the IC50 values. While direct inhibitory data for this compound is not specified, the research on analogous compounds suggests that the benzoxazole scaffold can serve as an effective template for tyrosinase inhibitors. The inhibitory activity is often compared to kojic acid, a well-known tyrosinase inhibitor. nih.govnih.gov For example, certain 2-phenylbenzo[d]oxazole derivatives with specific hydroxylation patterns show inhibitory concentrations in the micromolar range. nih.gov

Table 2: Mushroom Tyrosinase Inhibitory Activity of a Selected 2-Phenylbenzoxazole Derivative

| Compound | Substrate | IC50 (µM) |

|---|---|---|

| Kojic Acid (Standard) | L-tyrosine | 14.33 ± 1.63 |

| 6-methyl-2-(2,4-dihydroxyphenyl)benzoxazole | L-tyrosine | 31.51 ± 2.11 |

Data sourced from literature on 2-phenylbenzo[d]oxazole derivatives. nih.gov

DNA Gyrase and Topoisomerase Inhibition Research

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antibacterial and anticancer therapies. Research has been conducted on benzoxazole derivatives for their ability to inhibit these enzymes.

A study investigating a series of 2,5-disubstituted-benzoxazole derivatives revealed significant inhibitory activity against both eukaryotic DNA topoisomerase I and II. esisresearch.orgnih.gov The inhibitory concentrations (IC50) were found to be in the micromolar range. For example, 5-Chloro-2-(p-methylphenyl)benzoxazole demonstrated potent inhibition of topoisomerase II with an IC50 value of 22.3 µM, which was more potent than the reference drug etoposide. esisresearch.orgnih.gov Similarly, 5-amino-2-(p-fluorophenyl)benzoxazole was a significant inhibitor of topoisomerase I. esisresearch.orgnih.gov These findings indicate that the 2- and 5-positions of the benzoxazole ring are critical for interaction with topoisomerases. Although the specific 2-ethyl-5-(ethylsulfonyl) derivative was not tested, the data strongly supports the potential of this class of compounds as topoisomerase poisons. esisresearch.orgnih.govresearchgate.net

Table 3: Topoisomerase Inhibitory Activity of Selected 2,5-Disubstituted Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 |

Data sourced from literature on benzoxazole and benzimidazole (B57391) derivatives. esisresearch.orgnih.gov

VEGFR-2 Kinase Activity Modulation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 kinase are a major focus in oncology drug development. Several studies have highlighted the potential of benzoxazole derivatives as potent VEGFR-2 inhibitors.

A series of novel benzoxazole derivatives were designed and synthesized, showing promising VEGFR-2 inhibitory activity. nih.govresearchgate.net For instance, compound 12l from one study demonstrated a potent VEGFR-2 inhibitory effect with an IC50 of 97.38 nM. nih.govresearchgate.net In another study, compound 8d was found to have an exceptional VEGFR-2 inhibition activity with an IC50 value of 0.0554 µM, which was more potent than the standard drug sorafenib (B1663141) (0.0782 µM). mdpi.com These findings underscore the significance of the benzoxazole scaffold in targeting the ATP-binding site of the VEGFR-2 kinase. The specific substitutions on the benzoxazole core are crucial in determining the potency and selectivity of these inhibitors. nih.govresearchgate.netmdpi.comnih.gov

Table 4: VEGFR-2 Kinase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 12l | 0.097 |

| Compound 8d | 0.055 |

| Compound 8a | 0.058 |

| Compound 8e | 0.074 |

| Sorafenib (Standard) | 0.078 |

Data sourced from multiple studies on benzoxazole-based VEGFR-2 inhibitors. nih.govresearchgate.netmdpi.com

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. Sulfonamides are the classical inhibitors of carbonic anhydrases. mdpi.com

While the 5-(ethylsulfonyl) group of the target compound contains a sulfonamide-like moiety, extensive searches of the scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its close derivatives against any of the carbonic anhydrase isoforms. Research in this area has predominantly focused on compounds with a primary sulfonamide group directly attached to or as part of a heterocyclic ring known to bind to the zinc ion in the enzyme's active site. mdpi.comnih.gov Therefore, the potential for this specific class of benzoxazole derivatives to act as carbonic anhydrase inhibitors remains an uninvestigated area.

Cholesterol Ester Transfer Protein (CETP) Inhibition Research

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is considered potentially beneficial for cardiovascular health.

Research into 2-arylbenzoxazoles has identified this class of compounds as potent inhibitors of CETP. nih.gov Structure-activity relationship studies have revealed that substitution on the benzoxazole moiety is critical for inhibitory activity. Specifically, substitutions at the 5- and 7-positions of the benzoxazole ring were found to be advantageous for CETP inhibition. nih.gov One of the most potent compounds identified in a reported series, compound 47 , which is a 2-arylbenzoxazole derivative, inhibited CETP with an IC50 of 28 nM. nih.gov This demonstrates that the benzoxazole scaffold is a viable template for the design of highly effective CETP inhibitors. The presence of the ethylsulfonyl group at the 5-position in the title compound aligns with the finding that substitution at this position is beneficial for activity.

Table 5: CETP Inhibitory Activity of a Potent 2-Arylbenzoxazole Derivative

| Compound | IC50 (nM) |

|---|---|

| Compound 47 | 28 |

Data sourced from literature on 2-arylbenzoxazole inhibitors of CETP. nih.gov

Analysis of Interactions with Nucleic Acids (DNA) and Other Biopolymers

While direct experimental studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available literature, the chemical nature of the benzoxazole core and the ethylsulfonyl substituent suggests potential modes of interaction. Benzoxazole derivatives have been noted as bioisosteres of naturally occurring nucleotides like adenine (B156593) and guanine (B1146940), which may facilitate their interaction with biopolymers. bohrium.com

Research on related benzoxazole and sulfonamide compounds indicates that these molecules can bind to DNA through various mechanisms, including intercalation and groove binding. nih.gov The planar aromatic structure of the benzoxazole ring is conducive to intercalating between the base pairs of the DNA double helix. This mode of binding can lead to distortions in the DNA structure, potentially interfering with replication and transcription processes. globalresearchonline.net

Computational docking studies on similar heterocyclic compounds have been employed to predict their binding affinity and preferred modes of interaction with DNA. bohrium.com For instance, studies on sulfonamide derivatives have shown that the sulfur and oxygen atoms of the sulfonyl group can form hydrogen bonds with DNA base pairs. nih.gov Specifically, interactions with thymine (B56734) and adenine residues have been observed in docking simulations. nih.gov This suggests that the ethylsulfonyl group of this compound could play a significant role in its DNA binding activity.

The interaction of benzoxazole derivatives with DNA can be influenced by the nature and position of substituents on the benzoxazole ring. nih.gov The ethyl group at the 2-position and the ethylsulfonyl group at the 5-position of the target compound would modulate its electronic properties and steric profile, thereby influencing its binding affinity and specificity for certain DNA sequences.

| Compound Class | Binding Mode | Key Interactions | Potential Effect on DNA |

|---|---|---|---|

| Benzoxazole Derivatives | Intercalation, Groove Binding | π-π stacking with base pairs | Structural distortion, interference with replication |

| Sulfonamide Derivatives | Groove Binding, Partial Intercalation | Hydrogen bonding with base pairs (e.g., thymine, adenine) | Alteration of DNA conformation |

Studies on State-Dependent Modulation of Ion Channels (e.g., Voltage-Gated Sodium Channels for related compounds)

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells. frontiersin.org A number of drugs with a benzoxazole or a related benzothiazole (B30560) core have been shown to modulate the activity of these channels. nih.gov While specific studies on this compound are limited, the behavior of analogous compounds provides a strong indication of its potential effects on ion channels.

The modulation of VGSCs by small molecules is often state-dependent, meaning the drug has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. Many sodium channel blockers exhibit a higher affinity for the inactivated state of the channel. nih.gov This preferential binding stabilizes the inactivated state, making the channel less available to open in response to depolarization. This mechanism is particularly effective in rapidly firing neurons, a phenomenon known as use-dependent block.

For example, riluzole, a benzothiazole derivative, is known to block VGSCs with a preference for the inactivated state. nih.gov This state-dependent inhibition is a key feature of its neuroprotective effects. Similarly, novel benzo[d]isoxazole derivatives have been developed as anticonvulsants that selectively block the NaV1.1 channel. nih.gov Patch-clamp experiments have been instrumental in demonstrating the inhibitory effects of these compounds on specific sodium channel isoforms. nih.gov

Given the structural similarities, it is plausible that this compound could also act as a state-dependent modulator of VGSCs. The specific effects would depend on its affinity for the different channel conformations and which of the nine known VGSC subtypes (NaV1.1-NaV1.9) it targets. nih.gov

| Compound/Class | Target Channel | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Riluzole (Benzothiazole) | Voltage-Gated Sodium Channels | Preferential binding to the inactivated state | Voltage-dependent inhibition, neuroprotection |

| Benzo[d]isoxazole Derivatives | NaV1.1 | Selective channel blockade | Anticonvulsant activity |

Elucidation of Underlying Molecular Pathways and Specific Cellular Targets

The biological effects of benzoxazole derivatives often stem from their interaction with specific cellular targets, leading to the modulation of various molecular pathways. Research into compounds structurally similar to this compound has revealed several potential targets and pathways.

One of the key areas of investigation for benzoxazole derivatives is their anticancer activity. nih.gov Studies have shown that these compounds can induce apoptosis in various cancer cell lines. nih.gov The induction of apoptosis can occur through multiple pathways, including the activation of caspases, which are key executioner enzymes in programmed cell death. The cytotoxic properties of some benzoxazoles have been linked to the inhibition of enzymes such as human topoisomerase II and other protein kinases that are critical for cell division and survival. mdpi.com

For instance, a series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives, which share the same core as the subject of this article, were synthesized and evaluated for their biological activities. nih.gov These compounds exhibited antimicrobial properties and were also tested for their ability to inhibit enzymes like tyrosinase, acetylcholinesterase, and butyrylcholinesterase. nih.gov While they did not show significant inhibition of the cholinesterases, some derivatives did display moderate tyrosinase inhibition. nih.gov

Molecular docking studies have also been used to identify potential cellular targets. For example, some benzoxazole derivatives have been shown to dock into the active site of DNA gyrase, an enzyme essential for bacterial DNA replication, suggesting a mechanism for their antimicrobial activity. nih.gov Furthermore, the inhibition of protein tyrosine kinases has been identified as a potential mechanism for the anticancer effects of some benzoxazole hybrids. researchgate.net

These findings suggest that this compound could potentially exert its biological effects through one or more of these pathways. The specific cellular targets and the resulting downstream signaling cascades would be dependent on the precise molecular interactions of the compound.

| Biological Effect | Potential Cellular Target | Underlying Molecular Pathway |

|---|---|---|

| Anticancer | Topoisomerase II, Protein Kinases | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | DNA Gyrase | Inhibition of bacterial DNA replication |

| Enzyme Inhibition | Tyrosinase | Interference with melanin synthesis |

Advanced Research Avenues and Future Directions for 2 Ethyl 5 Ethylsulfonyl 1,3 Benzoxazole

Development of Novel Synthetic Strategies for Enhanced and Diverse Analog Libraries

The creation of diverse chemical libraries is fundamental to exploring the full potential of a lead compound. For 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole, future research will likely focus on developing more efficient and versatile synthetic methodologies. Traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.govnih.gov Modern approaches are moving towards more sustainable and efficient methods.

Future synthetic strategies could include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for the synthesis of benzoxazole (B165842) derivatives. nih.gov

Organometallic-catalyzed Reactions: The use of catalysts such as copper, palladium, and rhodium can enable novel bond formations and the introduction of a wider range of functional groups onto the benzoxazole core. nih.gov

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for the generation of large analog libraries.

Combinatorial Chemistry: The use of solid-phase synthesis or solution-phase combinatorial techniques can accelerate the creation of a multitude of analogs by systematically varying substituents at different positions of the benzoxazole ring.

These advanced synthetic methods will be instrumental in generating a wide array of analogs of this compound, allowing for a more comprehensive exploration of its structure-activity relationships (SAR).

| Synthetic Strategy | Potential Advantages |

| Microwave-assisted Synthesis | Reduced reaction times, increased yields |

| Ultrasound-assisted Synthesis | Enhanced reaction rates, milder conditions |

| Organometallic Catalysis | Novel bond formations, functional group tolerance |

| Flow Chemistry | Improved scalability, safety, and purity |

| Combinatorial Chemistry | Rapid generation of large and diverse libraries |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug and agrochemical discovery. researchgate.netnih.gov For this compound, AI and ML can be leveraged in several key areas:

De Novo Design: Generative AI models can design novel benzoxazole derivatives with desired physicochemical and biological properties. digitellinc.com These models can learn from existing chemical data to propose new structures that are likely to be active and synthetically feasible. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of benzoxazole analogs with their biological activity. figshare.com This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. researchgate.net

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify potential liabilities early in the discovery process. nih.gov

The integration of AI and ML will enable a more data-driven and efficient approach to the design and optimization of analogs of this compound.

| AI/ML Application | Description |

| De Novo Design | Generative models propose novel molecules with desired properties. |

| QSAR Modeling | Predictive models correlate chemical structure with biological activity. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. |

Exploration of Polypharmacology and Multi-Target Ligand Design Principles

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. acs.org Benzoxazole derivatives are known for their wide range of biological activities, suggesting that they may act on multiple targets. nih.govresearchgate.net Future research on this compound should explore its polypharmacological potential.

Key research directions include:

Target Profiling: Screening the compound against a broad panel of biological targets to identify its primary and secondary targets.

Multi-Target Ligand Design: Intentionally designing analogs that can modulate multiple targets of interest. This could be particularly relevant for complex diseases or for overcoming drug resistance.

Systems Biology Approaches: Using computational and experimental systems biology tools to understand the network-level effects of the compound's interactions with multiple targets.

By embracing a polypharmacological approach, researchers may uncover new therapeutic or agrochemical applications for this compound and its derivatives.

Application of Chemoproteomics for Unbiased Target Identification

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. nih.gov Chemoproteomics offers a powerful, unbiased approach to target identification. nih.gov For this compound, chemoproteomics can be used to:

Identify Direct Binding Partners: Techniques such as affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) can be used to isolate and identify the proteins that directly interact with the compound in a complex biological sample. nih.gov

Elucidate Mechanism of Action: By identifying the molecular targets, researchers can gain insights into the biological pathways that are modulated by the compound.

Discover Off-Targets: Chemoproteomics can also help to identify unintended targets, which is important for understanding potential side effects or for drug repurposing.

The application of chemoproteomics will provide a deeper understanding of the molecular mechanisms underlying the biological activities of this compound.

| Chemoproteomics Technique | Application |

| Affinity-based Protein Profiling (AfBPP) | Identification of direct protein binding partners. |

| Activity-based Protein Profiling (ABPP) | Probing the functional state of enzymes and other proteins. |

| Target Deconvolution | Unbiased identification of molecular targets in a cellular context. nih.gov |

Investigation of Agrochemical Research Applications, focusing on Mechanistic and Target-Based Approaches

The benzoxazole scaffold is present in a number of commercially successful agrochemicals, highlighting the potential of this chemical class in crop protection. mdpi.comnih.govresearchgate.net Future research should systematically evaluate this compound and its analogs for a range of agrochemical applications.

Potential applications and research approaches include:

Herbicidal Activity: Screening for inhibition of plant growth and development, followed by target-based assays to identify the specific enzyme or pathway being inhibited.

Insecticidal Activity: Evaluating toxicity against a range of insect pests and investigating the mechanism of action, which may involve novel molecular targets. The benzoxazole insecticide, oxazosulfyl, has a yet-to-be-determined mechanism of action. mdpi.com

Fungicidal and Antibacterial Activity: Assessing the efficacy against important plant pathogens and using mechanistic studies to understand how the compounds inhibit microbial growth. mdpi.com

Antiviral Activity: Investigating the potential to control plant viral diseases, an area where new modes of action are needed. mdpi.com

A mechanistic and target-based approach will be crucial for the development of the next generation of agrochemicals based on the this compound scaffold.

| Agrochemical Application | Research Focus |

| Herbicide | Identification of novel herbicidal modes of action. |

| Insecticide | Discovery of new insecticidal targets to combat resistance. |

| Fungicide/Bactericide | Development of broad-spectrum or pathogen-specific antimicrobials. |

| Antiviral | Exploration of novel mechanisms to inhibit plant virus replication and spread. |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazole derivatives often involves condensation reactions or functionalization of pre-existing benzoxazole cores. For compounds with sulfonyl groups, a two-step approach is typical: (1) synthesis of the benzoxazole scaffold via cyclization of o-aminophenol derivatives with carbonyl sources (e.g., ethyl acetoacetate), and (2) sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Solvent-free reductive amination (e.g., grinding with NaBH4 and boric acid) can improve yields for intermediates . Optimization may involve adjusting reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of sulfonylating agents. Thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio is effective for monitoring progress .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazole core and ethylsulfonyl substituents. Key signals include the deshielded aromatic protons (δ 7.5–8.5 ppm) and ethylsulfonyl methyl/methylene groups (δ 1.3–1.5 ppm for CH3, δ 3.0–3.5 ppm for SO2CH2). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, coupled with elemental analysis to confirm C/H/N/S ratios .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the electronic and steric properties of the benzoxazole core, and what implications does this have for reactivity?

- Methodological Answer : The ethylsulfonyl group is a strong electron-withdrawing substituent, which polarizes the benzoxazole ring, increasing electrophilicity at the 2- and 6-positions. Computational studies (e.g., density functional theory, DFT) can map electron density distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. Experimentally, substituent effects are probed via Hammett plots using derivatives with varying substituents. Steric effects are assessed by comparing reaction rates with bulkier sulfonyl groups (e.g., tert-butylsulfonyl) in cross-coupling or catalytic reactions .

Q. What strategies can resolve contradictions in reported biological activities of ethylsulfonyl-containing benzoxazole derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. To address this:

- Standardize bioactivity assays using certified reference materials (e.g., ISO-approved protocols).

- Validate compound purity via HPLC and NMR before testing.

- Perform dose-response curves and molecular docking studies to correlate structure-activity relationships (SAR). For example, analogs like Oxazosulfyl (a related insecticide) show broad-spectrum activity in rice pests, but conflicting results may stem from metabolic degradation in different species .

Q. How can computational models predict the interaction of this compound with biological targets, given its structural analogs’ pesticidal properties?

- Methodological Answer : Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) are used to model binding to putative targets, such as insect nicotinic acetylcholine receptors (nAChRs). Homology modeling builds receptor structures if crystallographic data are unavailable. Free-energy perturbation (FEP) calculations quantify binding affinities. Experimental validation includes competitive binding assays with radiolabeled ligands (e.g., [³H]imidacloprid) and site-directed mutagenesis to identify key residues .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.